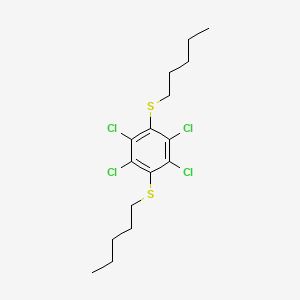
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis to yield the desired diol.
Aldol Condensation: Another synthetic route involves the aldol condensation of 4-chlorobenzaldehyde with benzaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to the diol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form the corresponding alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: The major product of reduction is 1-(4-chlorophenyl)-1,2-diphenylethane.
Substitution: Products vary based on the nucleophile used, such as 4-methoxyphenyl or 4-cyanophenyl derivatives.
科学研究应用
Chemistry: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing drugs with anti-inflammatory or anticancer properties.
Industry: In materials science, this compound can be used in the development of polymers and other advanced materials due to its unique structural properties.
作用机制
The mechanism by which 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can influence molecular interactions and stability.
相似化合物的比较
1,2-Diphenylethane-1,2-diol: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-1,2-diphenylethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol: The methoxy group introduces different electronic and steric effects compared to the chlorophenyl group.
Uniqueness: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it valuable for specific synthetic applications and potential therapeutic uses.
属性
CAS 编号 |
6324-58-9 |
|---|---|
分子式 |
C20H17ClO2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C20H17ClO2/c21-18-13-11-17(12-14-18)20(23,16-9-5-2-6-10-16)19(22)15-7-3-1-4-8-15/h1-14,19,22-23H |
InChI 键 |
UIPDCTGNHUMGGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


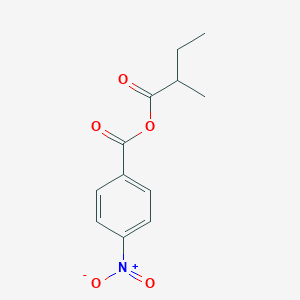
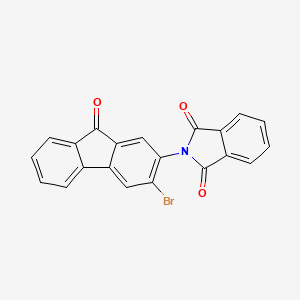
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
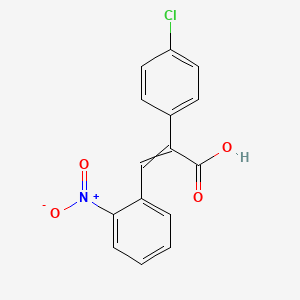

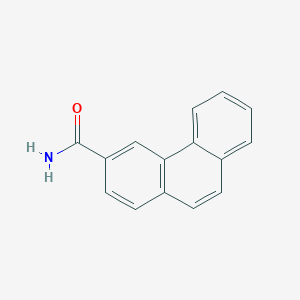
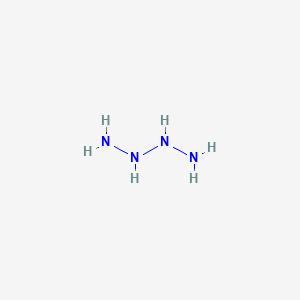

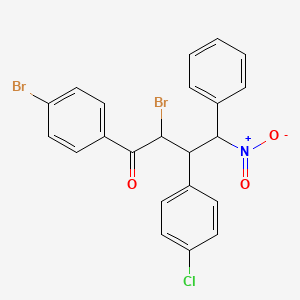
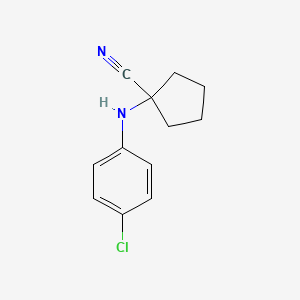
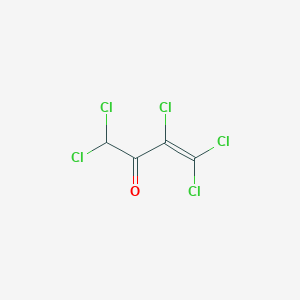
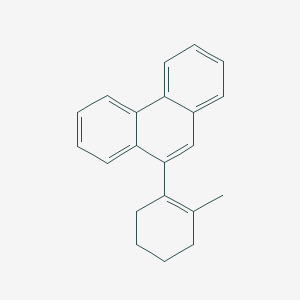
![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
